molecular formula C14H13NO2 B13461317 3-Phenyl-2-(pyridin-4-yl)propanoic acid

3-Phenyl-2-(pyridin-4-yl)propanoic acid

Cat. No.: B13461317
M. Wt: 227.26 g/mol
InChI Key: QYXONJGDVVPKAK-UHFFFAOYSA-N
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Description

3-Phenyl-2-(pyridin-4-yl)propanoic acid is an organic compound that features both a phenyl group and a pyridinyl group attached to a propanoic acid backbone. This compound is of interest due to its unique structural properties, which make it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(pyridin-4-yl)propanoic acid typically involves the reaction of phenylacetic acid with 4-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often employ catalysts such as palladium or nickel to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-2-(pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Phenyl-2-(pyridin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Pyridinyl)propanoic acid: Similar in structure but lacks the phenyl group.

    2-Phenylpropanoic acid: Contains a phenyl group but lacks the pyridinyl group.

    4-Phenylbutanoic acid: Similar backbone but with different substituents.

Uniqueness

3-Phenyl-2-(pyridin-4-yl)propanoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2,(H,16,17)

InChI Key

QYXONJGDVVPKAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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